3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid
Description
3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Properties
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-8(11)10-7-17-6-5-9(10)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYOHOOYOJDATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) and typically completes within 8 hours. The product is then extracted using diethyl ether and purified through distillation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)isonicotinic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Comparison: Compared to these similar compounds, 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Biological Activity
3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid is a chemical compound with significant biological activity, primarily due to its unique trifluoromethoxy group and its structural relationship to isonicotinic acid. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety. This structure contributes to its unique chemical behavior and biological activity.
The biological activity of this compound is linked to several biochemical pathways:
- Target Interaction : Similar compounds have shown efficacy as P2X7 antagonists, indicating potential applications in pain management and inflammatory conditions.
- Prodrug Activation : Analogous to isoniazid, which requires activation by bacterial catalase, this compound may also undergo metabolic transformations that enhance its therapeutic effects .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including aldosterone synthase, which plays a role in blood pressure regulation.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Bacteria Species | Inhibition Method | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | Disc diffusion | 12.5 |
| Escherichia coli | Disc diffusion | 15.0 |
| Pseudomonas aeruginosa | Disc diffusion | 20.0 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies, particularly against human cancer cell lines such as MCF-7 (breast cancer). The following table summarizes the IC50 values observed in different studies:
This data indicates that the trifluoromethoxy derivative may possess enhanced anticancer properties compared to traditional treatments.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the effectiveness of various synthesized derivatives of isonicotinic acids against common bacterial strains. The results demonstrated that the trifluoromethoxy substitution significantly increased antibacterial potency compared to non-fluorinated analogs.
- Anticancer Research : Another investigation focused on the anticancer effects of this compound on MCF-7 cells, revealing that it induces apoptosis through the activation of caspase pathways, thereby inhibiting tumor growth more effectively than some conventional chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
